molecular formula C26H27FN2O5S B14925769 {4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone

{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone

Katalognummer: B14925769
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: GVFJXQFPLXWPLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE is a complex organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxyphenylsulfonyl chloride and 4-fluorophenoxymethylbenzene. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are employed to achieve high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINE
  • **4-[(4-FLUOROPHENOXY)METHYL]BENZENE
  • **4-[(4-ETHOXYPHENYL)SULFONYL]ANILINE

Uniqueness

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C26H27FN2O5S

Molekulargewicht

498.6 g/mol

IUPAC-Name

[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-[4-[(4-fluorophenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C26H27FN2O5S/c1-2-33-23-11-13-25(14-12-23)35(31,32)29-17-15-28(16-18-29)26(30)21-5-3-20(4-6-21)19-34-24-9-7-22(27)8-10-24/h3-14H,2,15-19H2,1H3

InChI-Schlüssel

GVFJXQFPLXWPLC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.